

A Comparative Genomic Guide to Ramoplanin-Producing Actinoplanes Strains

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Compound of Interest

Compound Name: *Ramoplanin*

Cat. No.: *B549286*

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This guide provides a comprehensive comparative overview of the genomics of **ramoplanin**-producing Actinoplanes strains, with a focus on the well-characterized producer Actinoplanes **ramoplaninifer** ATCC 33076. **Ramoplanin** is a potent glycolipodepsipeptide antibiotic effective against a range of multi-drug-resistant Gram-positive pathogens, making its biosynthesis a subject of significant interest for antibiotic development and bioengineering.

Introduction to Ramoplanin and its Producers

Ramoplanin is a complex natural product synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The primary producer, initially identified as Actinoplanes sp. ATCC 33076, has since been classified as a novel species, Actinoplanes **ramoplaninifer**[1][2]. While other actinomycetes have been identified as producers of **ramoplanin**-related compounds, this guide will use A. **ramoplaninifer** ATCC 33076 as the reference for comparison due to the availability of its sequenced genome and characterized biosynthetic gene cluster (BGC)[3][4]. The production of **ramoplanin** and its analogs has been observed in various actinomycetes, suggesting genomic diversity among producing strains[5][6].

Genomic Features of Ramoplanin-Producing Actinoplanes

A comparative analysis of the genomic features of **ramoplanin**-producing Actinoplanes strains is crucial for understanding the evolution of the biosynthetic pathway and for identifying new bioengineering targets. Below is a comparison of the known genomic features of A. **ramoplaninifer** ATCC 33076 and a hypothetical **ramoplanin**-producing strain, Actinoplanes sp. Strain B.

Table 1: Comparative Genomic Features

Feature	Actinoplanes ramoplaninifer ATCC 33076	Actinoplanes sp. Strain B (Hypothetical)
Genome Size (bp)	~8,900,000	~9,200,000
GC Content (%)	71.4[1][2]	71.2
Number of Predicted CDS	~8,000	~8,300
Ramoplanin BGC Size (kb)	88.5	90.2
Number of ORFs in BGC	33	34
Plasmid(s)	None reported	Potentially present

The Ramoplanin Biosynthetic Gene Cluster (BGC)

The **ramoplanin** BGC of A. **ramoplaninifer** ATCC 33076 is a large, 88.5 kb locus containing 33 open reading frames (ORFs). These genes encode the enzymatic machinery for the biosynthesis of the peptide backbone, the fatty acid side chain, and the glycosylation of the molecule, as well as for regulation and export. A comparative analysis of the BGCs from different producing strains can reveal variations in gene content, organization, and regulation, which may account for differences in the types and yields of **ramoplanin** analogs produced.

Table 2: Key Genes in the **Ramoplanin** Biosynthetic Gene Cluster of A. **ramoplaninifer** ATCC 33076

Gene(s) (ORF)	Proposed Function
ramo11, 12, 13, 14, 15, 17	Non-ribosomal peptide synthetases (NRPS)
ramo9, 16, 24, 25, 26, 27	Fatty acid biosynthesis and modification
ramo4, 6, 7, 28, 30	Amino acid precursor biosynthesis
ramo10, 20	Polypeptide tailoring enzymes
ramo2, 8, 23, 31	Antibiotic export and resistance
ramo5, 21, 22, 33	Transcriptional regulation

Experimental Protocols

Genomic DNA Extraction from Actinoplanes

High-quality genomic DNA is essential for whole-genome sequencing. The following protocol is adapted from methods developed for filamentous actinobacteria.

Materials:

- Actinoplanes culture grown in a suitable liquid medium (e.g., TSB)
- Lysozyme solution (20 mg/mL)
- Proteinase K solution (20 mg/mL)
- SDS (10% w/v)
- Phenol:chloroform:isoamyl alcohol (25:24:1)
- Chloroform:isoamyl alcohol (24:1)
- Isopropanol
- Ethanol (70%)
- TE buffer

Procedure:

- Harvest mycelia from a 50 mL liquid culture by centrifugation.
- Wash the pellet with sterile water and resuspend in 5 mL of TE buffer.
- Add 1 mL of lysozyme solution and incubate at 37°C for 1-2 hours with gentle shaking.
- Add 0.5 mL of 10% SDS and 0.5 mL of Proteinase K solution, mix gently, and incubate at 55°C for 2 hours.
- Perform a phenol:chloroform:isoamyl alcohol extraction, followed by a chloroform:isoamyl alcohol extraction to remove proteins.
- Precipitate the DNA from the aqueous phase by adding 0.6 volumes of isopropanol.
- Spool the DNA, wash with 70% ethanol, air dry briefly, and resuspend in TE buffer.
- Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

Whole-Genome Sequencing and Assembly

Sequencing:

- Prepare sequencing libraries using a standard kit (e.g., Illumina DNA Prep).
- Sequence the libraries on an Illumina platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.
- For improved assembly of repetitive regions like NRPS genes, long-read sequencing (e.g., Oxford Nanopore or PacBio) is recommended.

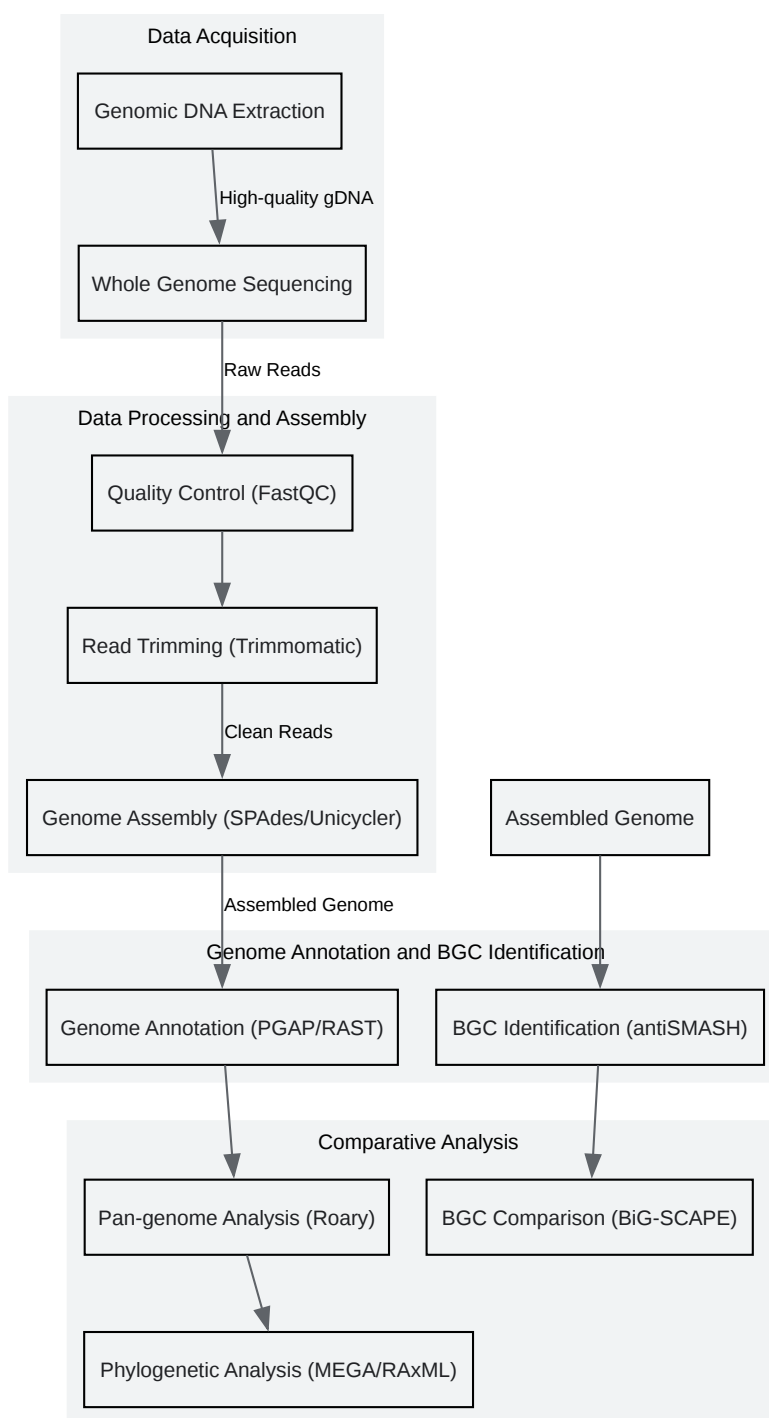
Assembly:

- Perform quality control of raw reads using tools like FastQC.
- Trim adapter sequences and low-quality bases using Trimmomatic.

- For a hybrid assembly approach, use a tool like Unicycler or SPAdes, which can utilize both short and long reads to generate a high-quality, contiguous genome assembly.

Comparative Genomics Workflow

A typical bioinformatics workflow for the comparative analysis of Actinoplanes genomes is depicted below.

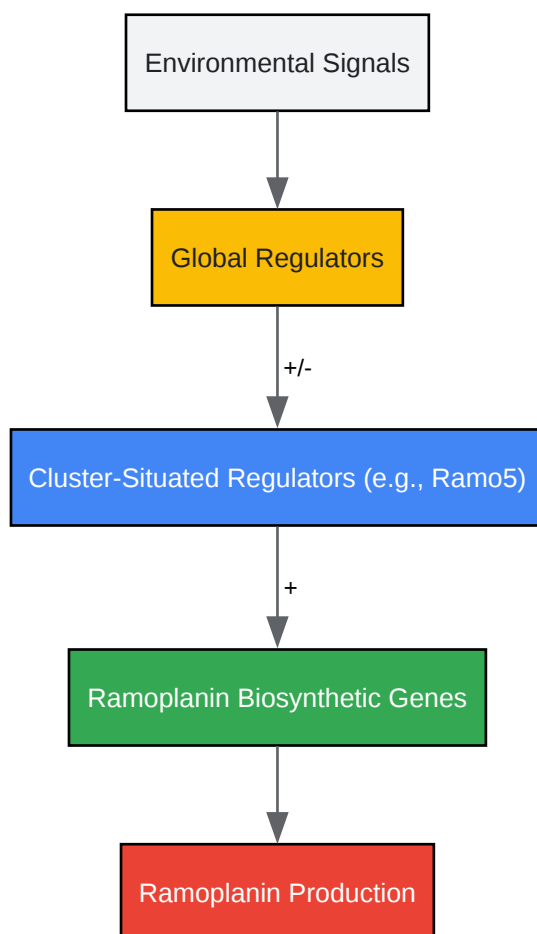


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Caption: A typical workflow for comparative genomics of Actinoplanes strains.

Regulation of Ramoplanin Biosynthesis

The biosynthesis of antibiotics in actinomycetes is tightly regulated, often involving a hierarchical cascade of regulatory proteins. In the **ramoplanin** BGC, several ORFs are annotated as transcriptional regulators, including *ramo5*, which encodes a Streptomyces antibiotic regulatory protein (SARP)-like regulator. These cluster-situated regulators (CSRs) are thought to directly control the expression of the biosynthetic genes within the cluster. Their activity may be modulated by global regulators in response to environmental and physiological signals.



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Caption: A proposed regulatory pathway for **ramoplanin** biosynthesis.

Conclusion

The comparative genomics of **ramoplanin**-producing Actinoplanes strains is a promising area of research for the discovery of novel **ramoplanin** analogs and for the development of

engineered strains with improved production titers. This guide provides a framework for conducting such comparative studies, from the initial stages of strain cultivation and DNA extraction to the final bioinformatics analyses. By applying these methodologies, researchers can gain deeper insights into the genetic basis of **ramoplanin** biosynthesis and unlock the full potential of these valuable antibiotic producers.

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